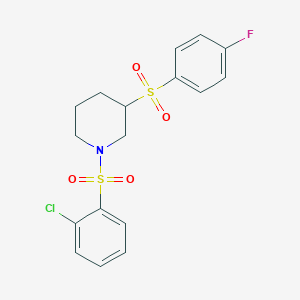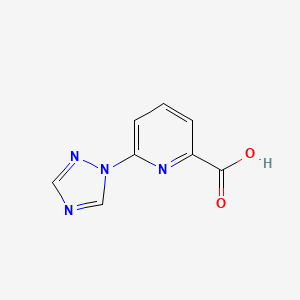
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a heterocyclic organic molecule that contains both pyridine and triazole rings in its structure. The synthesis method of this compound involves the reaction of 2-chloronicotinic acid with sodium azide and copper sulfate.
科学的研究の応用
Antibacterial Activity
- Synthesis for Antibacterial Purposes : The compound's derivatives have been synthesized and evaluated for antibacterial activity. The derivatives showed promising activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Luminescent Properties
- Formation of Luminescent Metallogel : Certain derivatives form luminescent metallogels with properties like self-healing and strong red luminescence, which have applications in materials science (McCarney et al., 2015).
- Photoluminescence in Coordination Polymers : The compound, when used with different linkers, contributes to creating coordination polymers with distinct photoluminescence properties, beneficial for materials research (Wang et al., 2016).
Anti-Inflammatory and Antimalarial Properties
- Biological Activity Evaluation : A specific derivative exhibited potent anti-inflammation activity in vitro and showed significant antimalarial activity against P. falciparum strain (Meva et al., 2021).
Surface Activity and Catalytic Applications
- Surface Activity and Antimicrobial Properties : Derivatives of the compound have been synthesized with antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
- Catalytic Activity : Derivatives have shown catalytic activity in reactions like the addition of terminal alkynes to imines, indicating potential in synthetic chemistry applications (Drabina et al., 2010).
Structural and Electronic Properties
- Structural Motifs in Crystal Engineering : The compound's derivatives have been examined for their structural motifs and packing arrangements, which is significant for understanding crystallization behavior in material science (Tawfiq et al., 2014).
- Electrochemical Properties : The electrochemical behavior of certain derivatives has been studied, revealing high ionization potentials and good affinity, which is important in the development of electronic materials (Tan et al., 2007).
Coordination Chemistry and Luminescence
- Modulation of Coordination Architectures : The compound has been used to create various cadmium(II) coordination polymers, demonstrating the versatility in forming different structural networks, with applications in coordination chemistry (Wang et al., 2013).
- Fluorescent Silver(I) Bridged Metalloligands : Its derivatives have been utilized in the construction of fluorescent silver(I) metalloligands, showcasing applications in luminescent materials (Cook & Ramsay, 2019).
特性
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSZGAYEKCLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
1250552-50-1 |
Source


|
| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2898354.png)
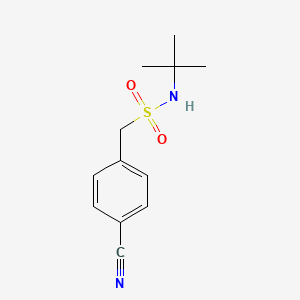
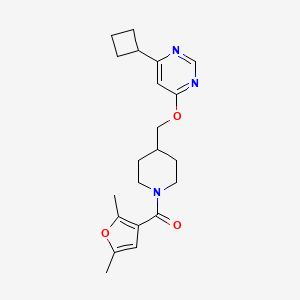
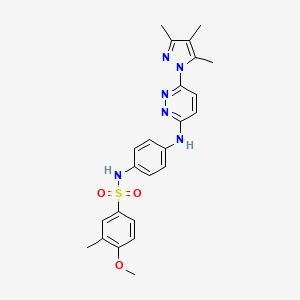
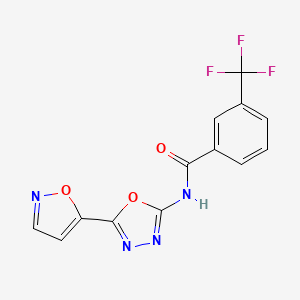
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)
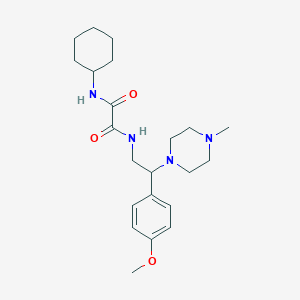
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2898367.png)
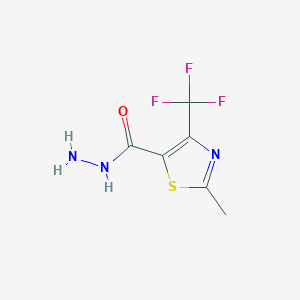
![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)
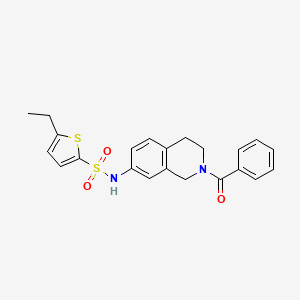
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
